Cas no 42383-61-9 (1H-imidazol-2-amine; sulfuric acid)

1H-imidazol-2-amine; sulfuric acid structure
42383-61-9 structure
Product Name:1H-imidazol-2-amine; sulfuric acid
CAS No:42383-61-9
MF:C3H7N3O4S
MW:181.170378923416
CID:330013
PubChem ID:135136
Update Time:2025-04-19

1H-imidazol-2-amine; sulfuric acid Chemical and Physical Properties

Names and Identifiers

    • 1H-imidazol-2-amine
    • imidazol-2-ylamine sulphate
    • 1H-Imidazol,Benzoat
    • 1H-imidazol-2-amine sulfate
    • 1H-imidazole,benzoate
    • 1H-Imidazole,monobenzoate
    • 2-aminoimidazole hydrogen sulphate
    • 2-aminoimidazole sulfate
    • 2-aminoimidazole sulphate
    • 2-imidazoleamine sulfate
    • imidazolium benzoate
    • sulfuric acid
    • AKOS000121163
    • AKOS032949854
    • NS00081167
    • 42383-61-9
    • NS00088626
    • 2-Aminoimidazole monosulfate
    • 2-amino-imidazole sulfate
    • SCHEMBL10845
    • MFCD00050811
    • EN300-34852
    • 1H-imidazole-2-amine sulfate
    • F0001-0516
    • NSC 101169
    • Sulfuric acid--1,3-dihydro-2H-imidazol-2-imine (1/1)
    • 1H-Imidazol-2-amine xsulfate
    • NSC101169
    • 1H-Imidazol-2-amine, sulfate (1:1)
    • 1H-Imidazol-2-amine;sulfuric acid
    • 2-amino imidazole sulfate
    • 1H-Imidazol-2-amine sulphate
    • LEUJVEZIEALICS-UHFFFAOYSA-N
    • EINECS 215-918-9
    • BS-28331
    • 1H-imidazol-2-amine; sulfuric acid
    • A874244
    • 1H-imidazol-2-amine H2SO4
    • 1H-imidazol-1-ium-2-amine;sulfate
    • SB11998
    • Amino imidazole sulfate
    • Bis(2-amino-1H-imidazole) sulphate
    • DTXSID10932469
    • 1H-imidazol-2-ylamine sulfate
    • 36946-29-9
    • EINECS 255-791-7
    • NSC-101169
    • C3H7N3O4S
    • Z1262237195
    • CHEMBL2392115
    • SB11997
    • Inchi: 1S/C3H5N3.H2O4S/c4-3-5-1-2-6-3;1-5(2,3)4/h1-2H,(H3,4,5,6);(H2,1,2,3,4)
    • InChI Key: LEUJVEZIEALICS-UHFFFAOYSA-N
    • SMILES: S(=O)(=O)(O)O.N1C=CN=C1N

Computed Properties

  • Exact Mass: 181.01600
  • Monoisotopic Mass: 181.016
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 127
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 138A^2

Experimental Properties

  • Boiling Point: 313.1ºC at 760mmHg
  • Flash Point: 168.9ºC
  • PSA: 137.68000
  • LogP: 1.00110
Recommended suppliers
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD